![molecular formula C21H18F3N3S B4631529 1-benzyl-6-(5-ethyl-2-thienyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4631529.png)
1-benzyl-6-(5-ethyl-2-thienyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Overview
Description
Synthesis Analysis
The synthesis of complex heterocyclic compounds like "1-benzyl-6-(5-ethyl-2-thienyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine" involves multiple steps, including ring closure reactions and the introduction of functional groups. For example, Halim and Ibrahim (2022) describe a process where ring opening followed by ring closure reactions are used to synthesize a novel compound, showcasing the typical methodologies employed in the creation of such intricate molecules (Halim & Ibrahim, 2022).
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is crucial for understanding their reactivity and properties. Advanced spectroscopic techniques and theoretical calculations, such as those performed by Halim and Ibrahim (2022), are often employed to elucidate the structure and confirm the formation of the desired compound. These analyses can include NMR, IR spectroscopy, and X-ray crystallography, providing detailed insights into the molecular geometry and electronic structure (Halim & Ibrahim, 2022).
Scientific Research Applications
Synthesis and Molecular Docking
A study by Flefel et al. (2018) described the synthesis of novel pyridine and fused pyridine derivatives, including compounds structurally related to 1-benzyl-6-(5-ethyl-2-thienyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. These compounds were evaluated for their molecular docking potential towards GlcN-6-P synthase, showing moderate to good binding energies. Moreover, the derivatives exhibited antimicrobial and antioxidant activities, indicating their potential for further pharmacological exploration Flefel et al., 2018.
Heterocyclic Chemistry and Derivatives Synthesis
Rateb (2014) explored the reactivity of 6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-3-amine with various active methylene compounds, leading to the synthesis of several pyridopyrazolopyrimidine derivatives. This work highlights the versatility of this compound class in generating a diverse array of heterocyclic compounds with potential for further biological and chemical property studies Rateb, 2014.
Antimicrobial Activity of Thienopyrimidine Derivatives
Bhuiyan et al. (2006) focused on the synthesis of thienopyrimidine derivatives, showing pronounced antimicrobial activity. While not directly mentioning 1-benzyl-6-(5-ethyl-2-thienyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, this study underscores the potential of pyridine derivatives in developing new antimicrobial agents Bhuiyan et al., 2006.
Organic Light-Emitting Diodes (OLEDs)
Lee and Lee (2013) introduced benzo[4,5]thieno[2,3-b]pyridine derivatives as host materials for green and blue phosphorescent organic light-emitting diodes (OLEDs). Their research demonstrates the utility of pyridine derivatives in the development of high-efficiency OLEDs, showcasing a novel application beyond biological activity Lee & Lee, 2013.
properties
IUPAC Name |
1-benzyl-6-(5-ethylthiophen-2-yl)-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3S/c1-3-15-9-10-18(28-15)17-11-16(21(22,23)24)19-13(2)26-27(20(19)25-17)12-14-7-5-4-6-8-14/h4-11H,3,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPWXUHMFSDNSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C2=NC3=C(C(=NN3CC4=CC=CC=C4)C)C(=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-6-(5-ethylthiophen-2-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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